molecular formula C10H16Cl2N4O3 B6211538 2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride CAS No. 2703780-41-8

2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride

Cat. No. B6211538
CAS RN: 2703780-41-8
M. Wt: 311.2
InChI Key:
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Description

This compound, also known as 2-(Piperazin-1-yl)acetic acid dihydrochloride, has a molecular weight of 217.09 . It is a solid substance that should be stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H . This indicates that the compound consists of a piperazine ring attached to an acetic acid group, and it is in the form of a dihydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 274.71 . The compound’s IUPAC name is 1-piperazinylacetic acid dihydrochloride .

Mechanism of Action

While the specific mechanism of action for this compound is not provided, it is noted that a major metabolite of hydroxyzine exhibits high specific affinity for the histamine H1 receptor . This suggests potential antihistamine activity, which could be used for the management of allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

The compound is labeled with the signal word “Warning” according to its Safety Information . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride' involves the reaction of piperazine with ethyl acetoacetate to form 2-(1-ethoxycarbonyl-2-piperazinyl)acetic acid ethyl ester, which is then reacted with hydrazine hydrate to form 2-(1-ethoxycarbonyl-2-piperazinyl)acetic acid hydrazide. The hydrazide is then cyclized with acetic anhydride to form 2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid, which is finally converted to the dihydrochloride salt form.", "Starting Materials": [ "Piperazine", "Ethyl acetoacetate", "Hydrazine hydrate", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Piperazine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 2-(1-ethoxycarbonyl-2-piperazinyl)acetic acid ethyl ester.", "2-(1-ethoxycarbonyl-2-piperazinyl)acetic acid ethyl ester is then reacted with hydrazine hydrate to form 2-(1-ethoxycarbonyl-2-piperazinyl)acetic acid hydrazide.", "The hydrazide is then cyclized with acetic anhydride in the presence of a base catalyst to form 2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid.", "2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid is then converted to the dihydrochloride salt form by treatment with hydrochloric acid." ] }

CAS RN

2703780-41-8

Product Name

2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride

Molecular Formula

C10H16Cl2N4O3

Molecular Weight

311.2

Purity

95

Origin of Product

United States

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